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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBP/p300-IN-5 with other prominent CBP/p300

inhibitors, supported by available experimental data. It is designed to assist researchers in

evaluating tools for studying the therapeutic potential of targeting the homologous histone

acetyltransferases (HATs), CREB-binding protein (CBP) and p300.

Introduction to CBP/p300 Inhibition
CBP and p300 are critical transcriptional co-activators that play a pivotal role in regulating gene

expression through their intrinsic HAT activity. They are involved in a multitude of cellular

processes, including cell proliferation, differentiation, and DNA repair. Dysregulation of

CBP/p300 activity is implicated in various diseases, most notably cancer, making them

attractive therapeutic targets. A key downstream epigenetic mark of their activity is the

acetylation of histone H3 at lysine 27 (H3K27ac), which is associated with active enhancers

and promoters. This guide focuses on CBP/p300-IN-5 and compares its performance with

other well-characterized inhibitors based on published data.

Data Presentation: Quantitative Comparison of
CBP/p300 Inhibitors
The following tables summarize the available quantitative data for CBP/p300-IN-5 and other

selected CBP/p300 inhibitors. It is important to note that these data are compiled from various
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studies and direct head-to-head comparisons in the same experimental systems are limited.

Inhibitor Target Domain IC50 (CBP) IC50 (p300) Reference

CBP/p300-IN-5 HAT Not Reported 18.8 nM [1]

A-485 HAT 2.6 nM 9.8 nM [2]

GNE-049 Bromodomain 1.1 nM 2.3 nM [3][4]

CCS1477 Bromodomain 1.7 nM (Kd) 1.3 nM (Kd) [1][5]

C646 HAT ~7 µM ~0.4 µM [6]

Table 1: Biochemical Potency of CBP/p300 Inhibitors. This table compares the half-maximal

inhibitory concentration (IC50) or dissociation constant (Kd) of various inhibitors against the

CBP and p300 proteins in biochemical assays.

Inhibitor Cell Line Assay EC50 / IC50 Reference

CBP/p300-IN-5 PC-3
H3K27ac

Inhibition
4.6 nM [1]

LNCaP-FGC Proliferation 14.8 nM [1]

A-485 PC-3
H3K27ac

Inhibition
73 nM [7]

GNE-049 MV-4-11 MYC Expression 14 nM [3][4]

CCS1477
OPM-2 (Multiple

Myeloma)
Proliferation 5 nM [5]

Table 2: Cellular Activity of CBP/p300 Inhibitors. This table presents the half-maximal effective

or inhibitory concentration (EC50/IC50) of the inhibitors in cellular assays, measuring either

target engagement (e.g., H3K27ac inhibition) or a phenotypic outcome (e.g., cell proliferation).
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Inhibitor
Xenograft
Model

Dosing
Tumor Growth
Inhibition (TGI)

Reference

CBP/p300-IN-5
SuDHL-8

(Lymphoma)
7.5 mg/kg/day 62% [1]

22RV1 (Prostate) 7.5 mg/kg/day 48% [1]

A-485

Castration-

Resistant

Prostate Cancer

Not Specified Significant [8]

GNE-049 Prostate Cancer Twice-daily oral 55% [9]

CCS1477 MOLM-16 (AML)
10 mg/kg, daily

oral

Superior to

azacitidine/cytara

bine

[5]

Table 3: In Vivo Efficacy of CBP/p300 Inhibitors. This table summarizes the reported anti-tumor

efficacy of the inhibitors in various xenograft models.

Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their targets are validated,

the following diagrams illustrate key signaling pathways involving CBP/p300 and a typical

experimental workflow for inhibitor validation.
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Caption: Role of CBP/p300 as key co-activators in various oncogenic signaling pathways.
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Experimental Workflow for CBP/p300 Inhibitor Validation
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Caption: A typical workflow for the preclinical validation of a novel CBP/p300 inhibitor.

Experimental Protocols
Genetic Validation using CRISPR/Cas9

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1666934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines a general method for knocking out CREBBP (CBP) and/or EP300 (p300)

to validate that the effects of an inhibitor are on-target.

gRNA Design and Cloning:

Design 2-3 single guide RNAs (sgRNAs) targeting early exons of CREBBP and EP300

using a tool like CRISPOR.

Synthesize and anneal complementary oligonucleotides for each gRNA.

Clone the annealed oligos into a Cas9 expression vector (e.g., lentiCRISPRv2).

Lentivirus Production and Transduction:

Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging

plasmids.

Harvest the virus-containing supernatant after 48-72 hours.

Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

Selection and Validation of Knockout Cells:

Select transduced cells with an appropriate antibiotic (e.g., puromycin).

Expand clonal populations from single cells.

Validate gene knockout in clonal populations by:

Western Blot: Confirm the absence of CBP and/or p300 protein.

Sanger Sequencing: Sequence the targeted genomic region to identify

insertions/deletions (indels).

Phenotypic Assays:

Perform cell proliferation, apoptosis, or other relevant functional assays on the knockout

cell lines.
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Compare the phenotype of the knockout cells to that of wild-type cells treated with the

CBP/p300 inhibitor. A similar phenotype provides strong evidence for on-target activity.[10]

[11]

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is for assessing genome-wide changes in H3K27ac marks following inhibitor

treatment.

Cell Treatment and Cross-linking:

Culture cells to ~80-90% confluency.

Treat cells with the CBP/p300 inhibitor or vehicle (e.g., DMSO) for the desired time (e.g.,

6-24 hours).

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the reaction with glycine.

Chromatin Preparation:

Harvest and lyse the cells to isolate nuclei.

Resuspend nuclei in a shearing buffer (containing SDS).

Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion

(e.g., MNase).

Immunoprecipitation (IP):

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against H3K27ac.

Add Protein A/G beads to capture the antibody-chromatin complexes.
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Wash the beads extensively to remove non-specific binding.

DNA Purification and Library Preparation:

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a column-based kit.

Prepare a sequencing library from the purified DNA using a commercial kit (e.g., NEBNext

Ultra II).

Sequencing and Data Analysis:

Sequence the library on a platform like Illumina NovaSeq.

Align reads to the reference genome (e.g., hg38) using an aligner like Bowtie2 or BWA.

Call peaks using a program like MACS2, comparing the IP sample to an input control.

Perform differential binding analysis between inhibitor-treated and vehicle-treated samples

using tools like DiffBind or MAnorm to identify regions with significantly altered H3K27ac

levels.[6]

Conclusion
CBP/p300-IN-5 is a potent HAT inhibitor with demonstrated cellular and in vivo activity. When

compared to other inhibitors, its potency is within a similar range, although it targets the HAT

domain, unlike bromodomain inhibitors such as GNE-049 and CCS1477. This difference in

mechanism may lead to distinct biological outcomes. For instance, HAT inhibitors directly block

the enzymatic activity required for histone acetylation, while bromodomain inhibitors prevent

the "reading" of these marks and the subsequent recruitment of transcriptional machinery.

The available data suggests that CBP/p300-IN-5 is a valuable tool for probing the function of

CBP/p300. However, the lack of direct comparative studies with other inhibitors in the same

experimental settings makes it difficult to definitively rank its efficacy. Researchers should

carefully consider the specific biological question, the target cell type, and whether targeting
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the HAT domain or the bromodomain is more relevant for their studies. The provided protocols

offer a framework for the genetic and epigenetic validation of this and other CBP/p300

inhibitors to elucidate their precise mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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